Product packaging for Lucidenic acid P(Cat. No.:)

Lucidenic acid P

Cat. No.: B1245875
M. Wt: 518.6 g/mol
InChI Key: QPEKELRREXLZJP-WGULIUFBSA-N
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Description

Overview of Triterpenoids from Ganoderma lucidum

Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene (B77637). mdpi.com In Ganoderma lucidum, these compounds are some of the primary bioactive constituents, alongside polysaccharides. mdpi.comacs.org The triterpenoids found in Ganoderma are predominantly lanostane-type, characterized by a tetracyclic skeleton. mdpi.com To date, over 300 triterpenoids have been identified from various Ganoderma species. mdpi.com These compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. mdpi.comfrontiersin.org The specific types and concentrations of triterpenoids can vary depending on the Ganoderma strain and cultivation conditions. frontiersin.org

The two principal groups of triterpenoids in Ganoderma lucidum are the ganoderic acids and the lucidenic acids. frontiersin.orgfrontiersin.org Ganoderic acids are C30 lanostane (B1242432) compounds, while lucidenic acids possess a C27 lanostane skeleton. mdpi.com Other triterpenoids found in this mushroom include ganoderals, ganoderiols, and ganodermanontriols. frontiersin.org

Classification and Structural Diversity of Lucidenic Acids

Lucidenic acids are a significant subgroup of triterpenoids found in Ganoderma lucidum, second in abundance to ganoderic acids. frontiersin.orgresearchgate.net They are characterized by a C27 lanostane skeleton, distinguishing them from the C30 ganoderic acids. mdpi.com The structural diversity within the lucidenic acid family arises from variations in the number and position of oxygen-containing functional groups, such as hydroxyls and ketones, on the tetracyclic ring system. mdpi.com

To date, at least 22 distinct lucidenic acids have been identified and are categorized alphabetically (e.g., Lucidenic acid A, B, C, etc.). frontiersin.orgencyclopedia.pub This structural variety is a key factor in the diverse biological activities attributed to lucidenic acids. researchgate.net

Historical Context of Lucidenic Acid P Discovery and Initial Characterization

This compound was first isolated and characterized from the fruiting body of Ganoderma lucidum. acs.org Its discovery was part of a broader effort to identify the numerous triterpenoid (B12794562) constituents of this fungus. In a 2003 study, researchers isolated and identified this compound alongside other new compounds, including Lucidenic acid Q and methyl lucidenate P. acs.orgnih.gov The structural elucidation of these compounds was accomplished using spectroscopic methods. acs.orgnih.gov This initial research also investigated the inhibitory effects of these compounds on Epstein-Barr virus activation, suggesting their potential as chemopreventive agents. acs.org

Significance of this compound within Ganoderma Metabolomics

Metabolomics studies, which involve the comprehensive analysis of all metabolites in a biological sample, have been instrumental in understanding the chemical complexity of Ganoderma lucidum. nih.gov Within this context, this compound is recognized as a notable metabolite. nih.gov

Targeted metabolomic analyses have been used to compare the chemical profiles of Ganoderma lucidum at different growth stages. nih.govmdpi.com These studies have shown that the concentration of specific triterpenoids, including this compound, can vary significantly between the primordia, the mature fruiting body, and the post-spore fruiting body. nih.govmdpi.com For instance, one study observed a decrease in this compound in the mature fruiting body compared to earlier stages. nih.gov This type of research is crucial for optimizing cultivation and harvesting practices to maximize the yield of desired bioactive compounds. The presence and relative abundance of this compound and other triterpenoids are key markers for distinguishing between different Ganoderma lucidum varieties. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O8 B1245875 Lucidenic acid P

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42O8

Molecular Weight

518.6 g/mol

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C29H42O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16-19,25,31-32H,8-13H2,1-7H3,(H,34,35)/t14-,16-,17+,18+,19+,25-,27+,28+,29+/m1/s1

InChI Key

QPEKELRREXLZJP-WGULIUFBSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C

Synonyms

lucidenic acid P

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Lucidenic Acid P

Extraction and Isolation Methodologies from Fungal Biomass

The journey to obtaining pure Lucidenic acid P begins with its extraction from the fungal biomass, typically the dried and pulverized fruiting bodies of Ganoderma lucidum. mdpi.com The initial step involves the use of organic solvents to liberate the triterpenoids from the fungal material. Common methodologies employ solvents such as methanol (B129727) or ethanol (B145695), often with the assistance of techniques like ultrasonic extraction to enhance efficiency. nih.govmdpi.com

Following the initial extraction, a series of liquid-liquid partitioning steps are used to create a crude fraction enriched with acidic triterpenoids. For instance, a methanol or ethanol extract is often concentrated, resuspended in an aqueous solution, and then partitioned against a non-polar solvent like ethyl acetate (B1210297). mdpi.com The triterpenoids, including this compound, preferentially move into the ethyl acetate layer. nih.gov To further refine this fraction, it can be washed with a basic solution, such as saturated sodium bicarbonate, which selectively extracts the acidic compounds like lucidenic acids into the aqueous phase. Subsequent acidification of this aqueous layer precipitates the crude triterpenoid (B12794562) acids, which can then be recovered by extraction back into an organic solvent. mdpi.com This acid-base extraction is a critical step for isolating the acidic triterpenoid fraction from other lipids and neutral compounds.

Chromatographic Techniques for Enhanced Purity

Achieving the high level of purity required for structural analysis and biological testing necessitates the use of various chromatographic techniques. cabidigitallibrary.org The crude triterpenoid extract obtained from the initial isolation is subjected to multiple rounds of chromatography to separate the complex mixture into its individual components. mdpi.com

Commonly employed methods include:

Silica (B1680970) Gel Column Chromatography: This is a foundational technique where the crude extract is passed through a column packed with silica gel. A gradient of solvents, such as a chloroform-methanol or n-hexane-acetone system, is used to elute compounds based on their polarity, achieving a significant degree of separation. mdpi.comtandfonline.com

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for further purification. It separates molecules based on their size, effectively removing interfering pigments and other molecules of different molecular weights. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For the final purification step, preparative and semi-preparative HPLC are indispensable. mdpi.com Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (like acetic acid) to ensure sharp peaks for acidic compounds. mdpi.comacs.org It was through such repeated silica gel chromatography and preparative HPLC that this compound was first isolated in a pure form. nih.gov

Advanced Spectroscopic Approaches for Definitive Structural Determination

Once this compound is purified, its chemical structure is determined using a suite of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. nih.gov Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), chemists can piece together the entire molecular structure.

The ¹H NMR spectrum reveals the number and environment of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon framework. acs.org For this compound, the spectra would confirm the presence of a cholane (B1240273) skeleton substituted with multiple hydroxyl, carbonyl, and an acetoxy group. mdpi.comchemspider.com The definitive structure was first reported by Iwatsuki et al. in 2003, and its identification in subsequent studies relies on comparing NMR data to this original report. nih.govnih.gov

The table below shows key ¹³C and ¹H NMR chemical shifts that are characteristic of the functional groups and core structure of this compound, as inferred from its known structure and data from closely related compounds.

PositionKey Functional GroupExpected ¹³C Chemical Shift (δC, ppm)Expected ¹H Chemical Shift (δH, ppm)
C-3β-Hydroxyl~78.3~3.22 (dd)
C-7β-Hydroxyl~67.5~4.80 (dd)
C-8Enone System~140.0-
C-9Enone System~160.0-
C-11Carbonyl~200.0-
C-12β-Acetoxy~78.0~5.16 (dd)
C-15Carbonyl~215.0-
C-24Carboxylic Acid~178.0-
-Acetoxy Methyl~21.2~2.05 (s)

Note: The chemical shifts are representative and based on published data for closely related lucidenic acids and the known structure of this compound. tandfonline.comacs.org

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound, HRMS analysis confirms the molecular formula as C₂₉H₄₂O₈. chemspider.comnih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through controlled fragmentation of the molecule. The fragmentation pattern of this compound in negative ion mode shows characteristic losses of small neutral molecules like water (H₂O) and acetic acid (C₂H₄O₂), which corresponds to the hydroxyl and acetoxy groups in the structure. nih.gov These fragmentation pathways help to confirm the presence and location of functional groups and are essential for distinguishing between isomeric triterpenoids. researchgate.net

HRMS Fragmentation Data for this compound [M-H]⁻
IonObserved m/zFormulaMass DifferenceInferred Neutral Loss
[M-H]⁻517.2799C₂₉H₄₁O₈⁻--
[M-H-H₂O]⁻499.2721C₂₉H₃₉O₇⁻-18.0078H₂O
[M-H-C₂H₄O₂]⁻457.2609C₂₇H₃₇O₆⁻-60.0190CH₃COOH (Acetic Acid)
[M-H-C₂H₄O₂-H₂O]⁻439.2506C₂₇H₃₅O₅⁻-78.0268CH₃COOH + H₂O

Data sourced from a high-resolution mass spectrometry analysis of Ganoderma lucidum spores. nih.gov

While 1D NMR and HRMS define the constitution of this compound, other methods are vital for establishing its specific three-dimensional arrangement (stereochemistry).

2D NMR Experiments: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are paramount. tandfonline.com NOESY detects spatial proximities between protons, allowing for the determination of the relative configuration of substituents on the steroid-like ring system. For this compound, NOESY experiments would be used to confirm the β-orientation of the hydroxyl groups at C-3 and C-7 and the acetoxy group at C-12, as defined in its full chemical name: (3β,5α,7β,12β)-12-(acetyloxy)-3,7-dihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid. acs.orgchemspider.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide complementary information. IR spectroscopy identifies key functional groups by their characteristic vibrational frequencies, such as broad absorptions for hydroxyl (-OH) groups and sharp peaks for carbonyl (C=O) and carboxyl (COOH) groups. acs.org UV spectroscopy is used to identify chromophores, with the absorption maximum at approximately 252 nm being a hallmark of the α,β-unsaturated ketone system present in the B-ring of this compound. tandfonline.com

Together, this multi-faceted analytical approach allows for the unambiguous isolation and structural confirmation of this compound from its natural source.

Biosynthesis and Metabolic Engineering of Lucidenic Acid P

Mevalonate (B85504) (MVA) Pathway as the Precursor for Triterpenoid (B12794562) Biosynthesis in Ganoderma Species

The biosynthesis of all Ganoderma triterpenoids (GTs), including Lucidenic acid P, originates from the mevalonate (MVA) pathway. nih.govnih.gov This fundamental metabolic route is the sole pathway for triterpenoid backbone synthesis in fungi. nih.gov The MVA pathway commences with the precursor molecule acetyl-coenzyme A (acetyl-CoA) and proceeds through a series of enzymatic conversions to produce the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.net

The key steps in the MVA pathway leading to the triterpenoid backbone are as follows scirp.orgscirp.orgplos.orgmdpi.com:

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with another acetyl-CoA molecule, catalyzed by HMG-CoA synthase (HMGS), to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). This is a critical rate-limiting step in the pathway.

Synthesis of IPP: Mevalonate is subsequently phosphorylated twice by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), and then decarboxylated by mevalonate pyrophosphate decarboxylase (MVD) to yield IPP.

Formation of FPP: IPP is isomerized to DMAPP. One molecule of DMAPP is then condensed with two molecules of IPP in reactions catalyzed by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).

Squalene (B77637) and Lanosterol (B1674476) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to create the 30-carbon linear molecule, squalene. scirp.org Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256), which is subsequently cyclized by oxidosqualene cyclase (OSC), also known as lanosterol synthase (LS), to produce lanosterol. scirp.orgscirp.org

Identification and Characterization of Key Enzymes in the this compound Biosynthetic Pathway

The transformation of the basic lanosterol skeleton into the structurally complex this compound involves a series of post-lanosterol modifications. These reactions are catalyzed by specific enzymes that introduce various functional groups, leading to the high degree of oxidation characteristic of this compound class.

Squalene synthase (SQS) and oxidosqualene cyclase (OSC) are pivotal enzymes positioned at critical branch points in the biosynthesis of triterpenoids.

Squalene Synthase (SQS): This enzyme catalyzes the first committed step in sterol and triterpenoid biosynthesis, directing the metabolic flux from the central isoprenoid pathway toward triterpenoid production. scielo.org.mx The gene encoding SQS has been cloned and characterized from G. lucidum. researchgate.net Studies have shown that the expression level of the SQS gene is closely related to the accumulation of GTs. researchgate.net Overexpression of SQS has been demonstrated to enhance the total production of ganoderic acids, highlighting its role as a significant regulatory point in the pathway. plos.orgresearchgate.net

Oxidosqualene Cyclase (OSC) / Lanosterol Synthase (LS): This enzyme performs the crucial cyclization of the linear 2,3-oxidosqualene into the tetracyclic lanosterol structure, which is the direct precursor to all GTs. scirp.orgscielo.org.mx Like SQS, the gene for OSC has been identified in G. lucidum, and its expression levels are often upregulated in concert with other key pathway genes during periods of high triterpenoid synthesis. nih.govplos.org The activity of OSC is essential for providing the necessary lanostane (B1242432) backbone for subsequent modification into this compound.

The coordinated expression and activity of SQS and OSC are fundamental for ensuring a sufficient supply of the lanosterol precursor for the downstream diversification of triterpenoids.

The structural diversification of lanosterol into more than 150 identified ganoderic and lucidenic acids is largely attributed to the catalytic activity of cytochrome P450 (CYP450) monooxygenases. nih.govnih.gov These enzymes are responsible for the series of oxidation, hydroxylation, and other modifications that decorate the lanosterol core. mdpi.commdpi.com

The genome of G. lucidum harbors a large superfamily of CYP450 genes, with over 200 annotated, suggesting a significant capacity for generating metabolic diversity. mdpi.com Research has focused on identifying the specific CYP450s responsible for particular steps in the biosynthesis of various triterpenoids. For instance, the enzyme CYP5150L8 has been functionally characterized to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, producing a type I ganoderic acid. nih.govnih.gov Another enzyme, CYP512U6, was found to hydroxylate ganoderic acids at the C-23 position. nih.gov

While the precise CYP450 enzymes that catalyze the final steps to form this compound have not been definitively elucidated, transcriptomic studies provide strong evidence for their involvement. A combined metabolomic and transcriptomic analysis revealed that the accumulation of this compound, along with other triterpenoids, is significantly correlated with the expression levels of specific CYP450 genes. nih.govmdpi.com This indicates that a unique set of CYP450 enzymes is likely responsible for the specific oxidation patterns that define the structure of this compound.

Genetic Regulation of this compound Accumulation

The production of this compound is a tightly regulated process, controlled at the genetic level by a complex interplay of gene expression and transcription factor activity. This regulation allows the organism to modulate the synthesis of these secondary metabolites in response to developmental stages and environmental cues.

Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, has been a powerful tool for unraveling the regulation of triterpenoid biosynthesis. By comparing gene expression profiles with metabolite accumulation across different developmental stages of G. lucidum, researchers have identified key genes correlated with triterpenoid production. mdpi.comnih.gov

One study analyzed the metabolome and transcriptome of G. lucidum at the primordia (P), mature fruiting body (FM), and post-spore fruiting body (FP) stages. mdpi.comnih.gov The results showed significant variations in the content of specific triterpenoids at each stage. Notably, the content of this compound was found to decrease between the FM and FP stages. mdpi.com This decrease in accumulation correlated with a large-scale downregulation of differentially expressed genes (DEGs) in the FP stage, including many key genes in the MVA pathway and numerous CYP450s. mdpi.com This suggests that the biosynthetic machinery for this compound is most active during the mature fruiting body stage and diminishes after spore release.

Table 1: Differentially Expressed Genes (DEGs) in Ganoderma lucidum Growth Stages An interactive data table based on the data in the text.

Click to view interactive data table
Comparison GroupTotal DEGsUpregulated GenesDownregulated GenesAssociated Metabolite Change
Primordia (P) vs. Mature Fruiting Body (FM)371200171Increase in 5 triterpenoids, decrease in 3 triterpenoids. mdpi.comnih.gov
Mature Fruiting Body (FM) vs. Post-Spore Fruiting Body (FP)256712891278Decrease in 6 triterpenoids (including this compound), increase in 7 triterpenoids. mdpi.com

Transcription factors (TFs) are regulatory proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby controlling their rate of transcription. nih.gov They are key players in modulating the expression of the entire triterpenoid biosynthetic pathway.

Several TFs that influence GT biosynthesis in G. lucidum have been identified. frontiersin.org The expression of these TFs can be induced by elicitors such as methyl jasmonate (MeJA), a signaling molecule that has been shown to significantly increase GT production. nih.govmdpi.comfrontiersin.org Inducing mycelia with MeJA leads to the upregulation of not only biosynthetic genes like HMGS, SQS, and OSC, but also a host of TFs from various families, including C2H2, HTH, and HMG. frontiersin.orgresearchgate.net

Crucially, correlation analyses have directly linked the expression of specific TFs to the accumulation of four GT metabolites, one of which is this compound. nih.govmdpi.com This establishes a direct regulatory link between these TFs and the synthesis of specific triterpenoids. While the exact TF-gene pairs for this compound synthesis are still under investigation, these findings confirm that a sophisticated network of TFs fine-tunes the production of individual compounds. Other TFs like Glmhr, MADS1, AreA, and CRZ1 have also been implicated in the broader regulation of GT biosynthesis and fungal development. nih.govscirp.orgfrontiersin.org

Table 2: Transcription Factors (TFs) Correlated with Ganoderma Triterpenoid (GT) Accumulation An interactive data table based on the data in the text.

Click to view interactive data table
Transcription Factor (Gene ID)FamilyCorrelation with GTsNote
GlMADs (GL23559)MADSPositivePositively correlated with Methyl ganoderic acid J and Ganoderic acid γ. nih.govmdpi.com
GlHTH (GL24216)HTHPositive/NegativePositively correlated with Methyl ganoderic acid J; negatively with Ganoderic acid γ. nih.govmdpi.com
GlFungal (GL24393)Fungal-specificNegativeNegatively correlated with Methyl ganoderic acid J. nih.govmdpi.com
Glmhr (GL25628)Fungal-specificNegativeA negative regulator that may decrease lanosterol production. nih.govfrontiersin.org Negatively correlated with GT content. frontiersin.org
GlHTH (GL26472)HTHPositivePositively correlated with total GT content. frontiersin.org
GlHMG (GL31187)HMGPositivePositively correlated with total GT content. frontiersin.org

Note: The six TFs listed were found to be significantly associated with a group of four triterpenoids that included this compound, though the specific correlation for this compound with each TF was not individually detailed in the cited source material. nih.govmdpi.com

Bioreactor Cultivation Strategies for Optimized this compound Yields

The production of this compound, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum, can be significantly enhanced through carefully controlled bioreactor cultivation. researchgate.net Submerged fermentation in bioreactors offers a promising alternative to traditional solid-state cultivation, allowing for higher yields and more consistent production. researchgate.net Optimizing bioreactor parameters is crucial for maximizing the yield of not only this compound but also other valuable triterpenoids.

Key strategies for optimizing yields in bioreactors include the fine-tuning of culture conditions such as pH, temperature, and dissolved oxygen levels. dailyplanetdc.com For instance, a two-stage pH control process, where the pH is shifted during different growth phases, has been shown to improve the production of extracellular polysaccharides in G. lucidum and could be a viable strategy for enhancing triterpenoid synthesis. lifeverde.de Maintaining dissolved oxygen (DO) levels between 20% and 35% has been found to significantly enhance the production of ganoderic acids, a class of triterpenoids closely related to lucidenic acids. mdpi.com

Feeding strategies, such as fed-batch or continuous feeding, are also employed to sustain cell growth and productivity by managing nutrient supply and waste removal. dailyplanetdc.com Furthermore, the physical environment within the bioreactor, including mixing and aeration, plays a vital role. dailyplanetdc.com Efficient mixing ensures uniform distribution of nutrients and prevents cell clumping, while optimized aeration supports the aerobic metabolism required for triterpenoid biosynthesis. dailyplanetdc.comnih.gov A study on a two-stage liquid culture strategy for G. lucidum demonstrated that air supply significantly improved the accumulation of various triterpenoids. nih.gov

The design of the bioreactor itself is also a critical factor. A novel bioreactor designed for fungal liquid static culture has shown potential for the industrial application of G. lucidum cultivation for triterpenoid production. nih.gov By optimizing these cultivation strategies, it is possible to achieve significantly higher yields of specific triterpenoids like this compound.

Table 1: Bioreactor Strategies for Triterpenoid Production in Ganoderma lucidum

StrategyParameterOptimal Condition/RangeOutcomeReference
Culture Condition Optimization Dissolved Oxygen (DO)20% - 35% air saturationEnhanced ganoderic acid production mdpi.com
pHInitial pH of 5.9Resulted in a triterpene acid yield of 308.1 mg/L mdpi.com
Temperature28.6 °COptimized for triterpene acid production mdpi.com
Feeding Strategy Fed-batch/ContinuousControlled nutrient supplySustained cell growth and productivity dailyplanetdc.com
Physical Environment Aeration/Air SupplySignificant for accumulationImproved triterpenoid accumulation in static liquid culture nih.gov
MixingEfficient and uniformEnsures even nutrient distribution, prevents clumping dailyplanetdc.com

Influence of Environmental Factors and Cultivation Substrates on Triterpenoid Profiles

Environmental factors such as pH and temperature have a profound impact on the metabolic pathways of the fungus. mdpi.com For example, an initial pH of 6.5 was found to be optimal for biomass and ganoderic acid production in shake-flask cultures. mdpi.com The introduction of signaling molecules can also influence triterpenoid synthesis. Salicylic acid, for instance, has been shown to increase the total triterpenoid content in the fruiting bodies of G. lucidum. semanticscholar.org

The choice of cultivation substrate is another critical determinant of the triterpenoid profile. nih.govfrontiersin.orgnih.gov Ganoderma lucidum is traditionally cultivated on wood logs, but substitute substrates made from agricultural waste are also common. nih.govfrontiersin.orgnih.gov Research has shown that the type of substrate significantly impacts the composition of bioactive compounds. nih.govfrontiersin.orgnih.gov For instance, fruiting bodies grown on wood logs (WGL) exhibited significantly higher total triterpenoid content compared to those grown on substitute substrates (SGL). nih.govfrontiersin.orgnih.gov

A detailed analysis using advanced techniques like UHPLC-Q-Orbitrap-MS has revealed distinct differences in the triterpenoid profiles between WGL and SGL samples. nih.govfrontiersin.orgnih.gov Specifically, certain lucidenic acids, including lucidenic acid A, D1, F, G, and J, were found in significantly higher quantities in WGL samples. nih.govfrontiersin.orgnih.gov Conversely, other triterpenoids like ganoderic acid A and ganoderol A were more abundant in SGL samples. nih.govfrontiersin.orgnih.gov The addition of supplements to the substrate, such as olive oil and copper, can also enhance the production of total triterpenoids. hortherbpublisher.com These findings underscore the importance of substrate selection and optimization for targeting the production of specific triterpenoids like this compound.

Table 2: Influence of Cultivation Substrate on Ganoderma lucidum Triterpenoid Profile

Cultivation SubstrateEffect on TriterpenoidsSignificantly Higher TriterpenoidsReference
Wood Log (WGL) Higher total triterpenoid contentLucidenic acid A, Lucidenic acid D1, Lucidenic acid F, Lucidenic acid G, Lucidenic acid J, Ganoderic acid E, Ganoderic acid O nih.govfrontiersin.orgnih.gov
Substitute Substrate (SGL) Lower total triterpenoid contentGanosporelactone B, Ganoderol A, Ganoderic acid A, Ganoderic acid alpha nih.govfrontiersin.orgnih.gov
Substrate with Additives (Olive Oil & Copper) Enhanced productionIncreased total triterpenoids hortherbpublisher.com

Molecular Mechanisms and Preclinical Pharmacological Activities of Lucidenic Acid P

Anti-Oncogenic Modulatory Effects in Preclinical Models

A primary screening method for identifying potential antitumor promoters involves assessing the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation. researchgate.net Lucidenic acid P has demonstrated notable inhibitory effects on EBV-EA induction in Raji cells. researchgate.netmdpi.comencyclopedia.pub In a study evaluating various triterpenoids from Ganoderma lucidum, this compound, among other related compounds, exhibited potent inhibition of EBV-EA induction, with a 96-100% inhibition rate at a concentration of 1 x 10(3) mol ratio/TPA (12-O-tetradecanoylphorbol-13-acetate). researchgate.netnih.gov This strong inhibitory activity suggests that this compound possesses significant potential as a cancer chemopreventive agent. researchgate.net

The anti-cancer potential of lucidenic acids, including this compound, is underscored by their cytotoxic effects on various cancer cell lines. mdpi.com While specific data for this compound's IC50 values across different cell lines is not detailed in the provided search results, the broader family of lucidenic acids has shown efficacy against leukemia, liver cancer, and lung cancer cells. mdpi.com For instance, related compounds like Lucidenic acid A have demonstrated cytotoxicity against PC-3 prostatic cancer cells, HL-60 leukemia cells, COLO205 colon cancer cells, and HepG2 hepatoma cells. mdpi.comencyclopedia.pub Similarly, Lucidenic acid B has shown cytotoxic effects against COLO205, HepG2, HL-60, and HT-29 cancer cells. mdpi.comencyclopedia.pub The cytotoxic actions of lucidenic acids are considered specific to cancer cells, with minimal impact on normal peripheral blood lymphocytes. encyclopedia.pub

Beyond direct cytotoxicity, lucidenic acids also exhibit anti-proliferative properties. mdpi.comencyclopedia.pub For example, Lucidenic acid C has been shown to moderately inhibit the proliferation of A549 human lung adenocarcinoma cells. mdpi.comencyclopedia.pub

A key mechanism underlying the anti-cancer effects of lucidenic acids is the induction of cell cycle arrest. mdpi.comencyclopedia.pub Studies on related compounds, such as lucidenic acids A, C, and N, have shown that they can cause cell cycle arrest in the G1 phase in human leukemia HL-60 cells. chemfaces.comnih.gov This disruption of the cell cycle progression prevents cancer cells from dividing and proliferating. While direct evidence for this compound is not specified, the general activity of this compound class suggests a similar mechanism may be at play.

Lucidenic acids have been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com Research on Lucidenic acid B has revealed that it triggers apoptosis in human leukemia cells through a mitochondria-mediated pathway. chemfaces.comnih.govacs.org This process involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). chemfaces.comnih.govacs.org Furthermore, treatment with Lucidenic acid B alters the expression ratio of pro- and anti-apoptotic Bcl-2 family members. nih.govacs.org

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a critical factor in cancer progression. Lucidenic acids have demonstrated the potential to inhibit these processes. mdpi.comencyclopedia.pub Specifically, lucidenic acids A, B, C, and N have been found to inhibit the invasion of HepG2 cells, a human hepatoma cell line. chemfaces.comresearchgate.net This anti-invasive effect is linked to the suppression of matrix metalloproteinase-9 (MMP-9) activity. chemfaces.comresearchgate.net MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Lucidenic acid B, for instance, has been shown to suppress phorbol-12-myristate-13-acetate (PMA)-induced MMP-9 activity at the transcriptional level. doi.org Molecular docking studies have also suggested that lucidenic acids A, B, C, and N can bind to matrix metalloproteinase, further supporting their anti-invasive potential. encyclopedia.pub

The anti-cancer activities of lucidenic acids are mediated through their interactions with various intracellular signaling pathways and molecular targets. Research on Lucidenic acid B has shown that it inhibits the PMA-induced invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway. chemfaces.com This inactivation leads to a reduction in the binding activities of the transcription factors NF-κB and AP-1, which in turn downregulates the expression of MMP-9. doi.org

The apoptotic effects of Lucidenic acid B are associated with the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govacs.org Specifically, it alters the ratio of pro- and anti-apoptotic Bcl-2 family members. nih.govacs.org While direct interactions with Mdm2 are not explicitly detailed for this compound in the provided results, the involvement of p53, a protein regulated by Mdm2, has been noted in the anti-cancer mechanisms of other triterpenoids from Ganoderma lucidum. sci-hub.se

Anti-Inflammatory Modulatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. This compound has shown promise in modulating inflammatory processes through various mechanisms.

Research has demonstrated the anti-inflammatory effects of triterpenes from Ganoderma lucidum. researchgate.net Extracts rich in lucidenic acids have been shown to attenuate the release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in cellular models. researchgate.netencyclopedia.pubresearchgate.net For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, extracts containing various lucidenic acids, including P, have been observed to reduce the production of NO. researchgate.netencyclopedia.pubnih.gov This suppression is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. researchgate.netcellmolbiol.org Furthermore, the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been shown to be significantly inhibited in the presence of Ganoderma lucidum extracts. cellmolbiol.orge-ijep.co.in

Table 1: Effect of Ganoderma lucidum Triterpenes on Pro-Inflammatory Mediators in RAW264.7 Macrophages

Mediator Effect Mechanism Reference
Nitric Oxide (NO) Significant Inhibition Downregulation of iNOS and COX-2 expression researchgate.netcellmolbiol.org
TNF-α Significant Inhibition - cellmolbiol.orge-ijep.co.in

The anti-inflammatory potential of this compound has been further substantiated in in vivo studies. In a commonly used experimental model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear skin inflammation in mice, topical application of this compound demonstrated a notable inhibitory effect on inflammation. researchgate.netencyclopedia.pubresearchgate.netnih.gov Specifically, this compound inhibited skin inflammation with an ID50 value of 0.29 mg/ear. researchgate.netencyclopedia.pubnih.gov This in vivo efficacy highlights the potential of this compound as a topical anti-inflammatory agent. Other lucidenic acids, such as A, D2, and E2, also showed inhibitory effects in the same model. researchgate.netencyclopedia.pubnih.gov

Table 2: In Vivo Anti-Inflammatory Activity of Lucidenic Acids in TPA-Induced Mouse Ear Inflammation

Compound ID50 (mg/ear) Reference
Lucidenic acid A 0.07 researchgate.netencyclopedia.pubnih.gov
Lucidenic acid D2 0.11 researchgate.netencyclopedia.pubnih.gov
Lucidenic acid E2 0.11 researchgate.netencyclopedia.pubnih.gov

The anti-inflammatory actions of lucidenic acids are, in part, mediated through the modulation of key signaling pathways. Extracts rich in lucidenic acids have been found to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammation. nih.gov Specifically, a triterpene-rich extract from Ganoderma lucidum was shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of c-Jun N-terminal kinase (JNK) MAPK, while enhancing the phosphorylation of p38 MAPK in THP-1 monocytic cells. nih.govchemfaces.com Further investigation identified Lucidenic acid A as a modulator of JNK and Lucidenic acid F as a modulator of p38. nih.govchemfaces.com By targeting these signaling cascades, this compound and related compounds can regulate the expression of various inflammatory genes. Some Ganoderma triterpenes have been reported to exert anti-inflammatory effects by blocking the phosphorylation of p38. nih.gov

Antioxidative Modulatory Properties

Studies have indicated that triterpenoids from Ganoderma lucidum, including lucidenic acids, possess direct free radical scavenging abilities. frontiersin.orgscielo.org.mxredalyc.org Extracts containing these compounds have shown efficacy in scavenging various free radicals. frontiersin.orgresearchgate.net The antioxidant capacity of triterpenoids is often associated with their chemical structure. researchgate.net While specific data on the direct scavenging capacity of isolated this compound is limited, the antioxidant activity of extracts rich in lucidenic acids suggests a contribution from these compounds. frontiersin.orgfrontiersin.org

Beyond direct scavenging, lucidenic acids contribute to cellular protection against oxidative damage. researchgate.netfrontiersin.org Ganoderma lucidum extracts containing a variety of triterpenoids, including ganoderic and lucidenic acids, have been shown to protect against lipid peroxidation in rat liver mitochondria. researchgate.netnih.gov This protective effect helps to maintain cellular integrity and function in the face of oxidative insults. frontiersin.org The ability of these compounds to mitigate oxidative stress-induced damage underscores their potential therapeutic value in conditions associated with oxidative stress. frontiersin.orgfrontiersin.org

Anti-Viral Modulatory Effects

This compound, a tetracyclic triterpenoid (B12794562) derived from the fungus Ganoderma lucidum, has been investigated for its potential pharmacological activities, including its role in modulating viral processes. Research has focused on its ability to interfere with viral life cycles, from activation to replication.

The Epstein-Barr virus (EBV) is a human herpesvirus linked to the development of several malignant diseases. A key area of research in cancer chemoprevention is the identification of compounds that can inhibit the activation of the EBV early antigen (EBV-EA), a process that can be induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netacs.org

This compound has demonstrated significant inhibitory effects against the activation of EBV-EA in Raji cells, a human B-lymphocyte cell line derived from a Burkitt lymphoma patient. researchgate.netmdpi.comencyclopedia.pub In a primary screening test for potential antitumor promoters, this compound, along with several other triterpenoids isolated from Ganoderma lucidum, exhibited potent inhibition of TPA-induced EBV-EA activation. researchgate.netacs.orgnih.gov Studies have reported that at a concentration of 1 x 10³ mol ratio/TPA, these compounds, including this compound, showed an inhibition rate of 96-100%. researchgate.netacs.orgnih.gov This activity suggests that this compound may act as a potential cancer chemopreventive agent by suppressing tumor promotion. acs.org

Inhibitory Effects of this compound on EBV-EA Activation

CompoundAssayCell LineInducerConcentration (mol ratio/TPA)Inhibition Rate (%)Source
This compoundEpstein-Barr Virus Early Antigen (EBV-EA) InductionRaji cellsTPA1 x 10³96-100 researchgate.netacs.org

While the direct interaction of this compound with viral entry receptors has not been extensively detailed, studies on closely related compounds offer insights. For instance, research on Lucidenic acid A has explored its interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for the SARS-CoV-2 virus. mdpi.comnih.govnews-medical.net Molecular docking and dynamics simulations have shown that Lucidenic acid A can bind with high affinity to hACE2, interacting with key amino acid residues like Asn33 and Lys26 that are crucial for the binding of the viral spike protein. nih.gov In vitro fluorescence resonance energy transfer (FRET) tests confirmed that Lucidenic acid A inhibits hACE2 activity with a half-maximal inhibitory concentration (IC₅₀) of 2 µmol/mL. nih.govnih.gov This suggests a mechanism of preventing viral entry by blocking the receptor. nih.gov Although these findings are specific to Lucidenic acid A, they highlight a potential avenue of antiviral action for the broader class of lucidenic acids.

The inhibition of viral enzymes is a critical strategy in antiviral therapy. Research into the triterpenoids from Ganoderma lucidum has revealed inhibitory activity against enzymes essential for the replication of the human immunodeficiency virus (HIV). mdpi.comencyclopedia.pubsci-hub.se Specifically, Lucidenic acid O has been reported to inhibit HIV reverse transcriptase with an IC₅₀ value of 67 μM. mdpi.comencyclopedia.pub Furthermore, other related triterpenoids, such as 20-hydroxylucidenic acid N and 20(21)-dehydrolucidenic acid N, have shown activity against HIV-1 protease. mdpi.comencyclopedia.pub Ganoderic acid B, another triterpenoid from the same source, also demonstrated significant anti-HIV-1 protease activity. mdpi.comjst.go.jp While direct studies on this compound's effect on these specific viral enzymes are not prominent, the documented activity of other lucidenic acids and related compounds underscores the potential of this chemical class as a source of viral enzyme inhibitors. mdpi.comsci-hub.se

Neuroregulatory Modulatory Effects

Beyond antiviral activities, lucidenic acids have been explored for their potential effects on the nervous system, particularly in the context of neurodegenerative diseases. researchgate.netdntb.gov.ua These investigations often focus on enzyme inhibition and neuroprotective mechanisms. researchgate.net

The inhibition of cholinesterase enzymes, which break down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing Alzheimer's disease. researchgate.net Several lucidenic acids have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comexplorationpub.com Studies have shown that Lucidenic acid A and Lucidenic acid N are inhibitors of AChE, with IC₅₀ values of 24.04 ± 3.46 μM and 25.91 ± 0.89 μM, respectively. mdpi.comencyclopedia.pub Another study reported an IC₅₀ of 54.5 µM for Lucidenic acid A against AChE. mdpi.comexplorationpub.com

Notably, many of these lanostane (B1242432) triterpenes show selectivity for AChE over BChE. capes.gov.brebi.ac.uk For instance, Lucidenic acid N displayed only weak inhibition of BChE with an IC₅₀ of 188.36 ± 3.05 μM, and most other tested lucidenic acids showed no significant BChE inhibition at concentrations up to 200 μM. mdpi.comencyclopedia.pubexplorationpub.com This selectivity is considered a desirable trait for potential therapeutic agents, as it may reduce certain side effects. explorationpub.com The inhibition of cholinesterase by these compounds could lead to increased acetylcholine levels in the central nervous system, thereby enhancing cholinergic transmission. encyclopedia.pubresearchgate.net

Cholinesterase Inhibitory Activity of Selected Lucidenic Acids

CompoundEnzymeIC₅₀ (μM)Source
Lucidenic acid AAcetylcholinesterase (AChE)24.04 ± 3.46 mdpi.comencyclopedia.pub
54.5 mdpi.comexplorationpub.com
Lucidenic acid NAcetylcholinesterase (AChE)25.91 ± 0.89 mdpi.comencyclopedia.pub
Butyrylcholinesterase (BChE)188.36 ± 3.05 mdpi.comencyclopedia.pubexplorationpub.com

Extracts from Ganoderma lucidum that contain lucidenic acids have demonstrated neuroprotective effects in various preclinical models. mdpi.comresearchgate.netnih.gov The potential mechanisms underlying these effects are multifaceted and are often attributed to the antioxidant and anti-inflammatory properties of the constituent triterpenoids. researchgate.netfrontiersin.org Polysaccharides and triterpenoids from G. lucidum have been shown to protect neurons from oxidative stress-induced apoptosis. nih.govfrontiersin.org For example, extracts have been found to decrease the production of inflammatory mediators by activated microglia and protect dopaminergic neurons from inflammatory and oxidative damage. nih.gov While research often points to the collective effects of G. lucidum extracts, the known anti-inflammatory and antioxidant activities of individual lucidenic acids contribute to these neuroprotective prospects. researchgate.netfrontiersin.org These compounds are considered potential candidates for managing neurodegenerative disorders, though further research is needed to elucidate their specific roles and efficacy. dntb.gov.uaexplorationpub.com

Other Investigational Modulatory Activities (Preclinical/Mechanistic Focus)

This compound is a highly oxygenated lanostane-type triterpenoid isolated from the fungus Ganoderma lucidum. ganodermabuy.comsci-hub.se While the broader class of lucidenic acids has been explored for various pharmacological activities, research focusing specifically on this compound is limited. researchgate.netmdpi.com This section details the available preclinical and mechanistic findings concerning its potential anti-hyperlipidemic and anti-hyperglycemic effects.

The potential of triterpenoids from Ganoderma lucidum to modulate lipid metabolism has been a subject of scientific inquiry. The primary mechanism often investigated is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. mdpi.com

Virtual screening and in silico profiling studies have suggested that the general structure of lucidenic acids has the potential to interact with HMG-CoA reductase. mdpi.com Furthermore, biochemical assays have confirmed this hypothesis for certain specific compounds within this family; for instance, Lucidenic acid E has been shown to inhibit HMG-CoA reductase with a half-maximal inhibitory concentration (IC50) of 42.9 ± 0.9 μM. mdpi.com However, a review of the current scientific literature reveals no specific in silico or biochemical studies that have been published detailing the direct interaction or inhibitory activity of This compound on HMG-CoA reductase or other molecular targets related to hyperlipidemia. While the class of compounds is of interest, specific data for this compound is not available.

In the context of anti-hyperglycemic properties, a key therapeutic strategy is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase in the small intestine, which delays carbohydrate digestion and reduces postprandial glucose levels. Several triterpenoids from Ganoderma lucidum have been evaluated for this activity. ganodermabuy.commdpi.com

Specific in vitro investigation into the α-glucosidase inhibitory activity of this compound has been conducted. In a study examining various triterpenoids from Ganoderma lucidum, This compound was tested and found to exhibit no significant inhibitory activity against α-glucosidase. researchgate.net This finding highlights the structural specificity required for enzyme inhibition, as other related compounds, such as Lucidenic acid E and Lucidenic acid Q, have demonstrated notable inhibitory effects against α-glucosidase in the same study. mdpi.com The lack of activity for this compound suggests that its specific stereochemistry and functional group arrangement are not conducive to binding and inhibiting the active site of the α-glucosidase enzyme.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound

CompoundTarget EnzymeResultReference
This compoundα-GlucosidaseNo Significant Inhibitory Activity researchgate.net

Structure Activity Relationship Sar Studies of Lucidenic Acid P and Analogues

Comparative Analysis of Bioactivities Across Different Lucidenic Acid Derivatives

The biological activities of lucidenic acid derivatives vary significantly depending on their specific chemical structures. These differences are often attributed to the presence, position, and orientation of various functional groups on the lanostane (B1242432) skeleton. mdpi.com

For instance, several lucidenic acids, including A, C, D2, E2, F, and P, have been shown to inhibit the activation of the Epstein-Barr virus early antigen. encyclopedia.pub In a mouse model of skin inflammation, lucidenic acids A, D2, E2, and P demonstrated anti-inflammatory effects with varying potencies. encyclopedia.pub Lucidenic acid A was the most potent, with an ID₅₀ value of 0.07 mg/ear, followed by D2 and E2 (both 0.11 mg/ear), and P (0.29 mg/ear). encyclopedia.pub

The cytotoxic effects of lucidenic acids against various cancer cell lines also highlight the importance of their structural diversity. Lucidenic acids A and N have shown cytotoxicity against KB epidermal carcinoma and P388 leukemia cells. encyclopedia.pub Lucidenic acid B is effective against COLO205, HepG2, HL-60, and HT-29 cancer cells, with HL-60 and HepG2 being the most sensitive. encyclopedia.pub In comparison, lucidenic acid C exhibits less potent cytotoxic effects against COLO205, HepG2, and HL-60 cells. encyclopedia.pub Lucidenic acid C has also demonstrated moderate inhibitory activity against A549 human lung adenocarcinoma cell proliferation, with an IC₅₀ between 52.6 and 84.7 μM. encyclopedia.pub

Furthermore, some lucidenic acids exhibit inhibitory effects on enzymes involved in metabolic and neurological disorders. Lucidenic acids A and N are inhibitors of acetylcholinesterase, a key enzyme in the management of Alzheimer's disease, with IC₅₀ values of 24.04 ± 3.46 μM and 25.91 ± 0.89 μM, respectively. encyclopedia.pub Lucidenic acids E and Q have been identified as α-glucosidase inhibitors, with IC₅₀ values of 32.5 and 60.1 μM, respectively, suggesting their potential in managing hyperglycemia. encyclopedia.pub

Table 1: Comparative Bioactivities of Selected Lucidenic Acid Derivatives

Lucidenic Acid Derivative Bioactivity Model Measurement Result Citation
Lucidenic Acid A Anti-inflammatory Mouse ear skin inflammation ID₅₀ 0.07 mg/ear encyclopedia.pub
Lucidenic Acid D2 Anti-inflammatory Mouse ear skin inflammation ID₅₀ 0.11 mg/ear encyclopedia.pub
Lucidenic Acid E2 Anti-inflammatory Mouse ear skin inflammation ID₅₀ 0.11 mg/ear encyclopedia.pub
Lucidenic Acid P Anti-inflammatory Mouse ear skin inflammation ID₅₀ 0.29 mg/ear encyclopedia.pub
Lucidenic Acid C Anti-proliferative A549 human lung adenocarcinoma cells IC₅₀ 52.6 - 84.7 μM encyclopedia.pub
Lucidenic Acid A Acetylcholinesterase Inhibition In vitro IC₅₀ 24.04 ± 3.46 μM encyclopedia.pub
Lucidenic Acid N Acetylcholinesterase Inhibition In vitro IC₅₀ 25.91 ± 0.89 μM encyclopedia.pub
Lucidenic Acid E α-glucosidase Inhibition In vitro IC₅₀ 32.5 μM encyclopedia.pub
Lucidenic Acid Q α-glucosidase Inhibition In vitro IC₅₀ 60.1 μM encyclopedia.pub
Lucidenic Acid O HIV Reverse Transcriptase Inhibition In vitro IC₅₀ 67 μM encyclopedia.pub

Identification of Specific Functional Groups and Stereochemical Features Critical for Pharmacological Effects

The pharmacological profile of lucidenic acids is intricately linked to specific functional groups and stereochemical features of the lanostane core and its side chains. mdpi.com The type and position of hydroxyl, keto, and acetoxy groups at C-3, C-7, C-12, and C-15 are particularly important. mdpi.com

For many triterpenoids, the functional group at the C-3 position is crucial for their biological activities. mdpi.com For example, a hydroxyl group at C-3 has been associated with α-glucosidase inhibitory activity. mdpi.com The presence of a carboxyl group in the side chain is also essential for certain activities. For instance, studies on ganoderic acid DM, a related triterpenoid (B12794562), revealed that its carboxyl group is vital for its 5α-reductase inhibitory effect. nih.govencyclopedia.pub

A comparative analysis of various lucidenic acids suggests that the presence of a hydroxyl group at C-7 and a keto group at C-15 may be essential for some of their pharmacological effects, such as cytotoxicity. researchgate.net Lucidenic acids A, B, C, and N, which all possess these features, have been more extensively studied for their pharmacological activities. researchgate.net To confirm the importance of these functional groups, further studies on other lucidenic acids with similar substitutions, such as E1, H, and P, are warranted. researchgate.net

The stereochemistry of the molecule also plays a significant role. For example, in lucidone (B1675363) K, a nortriterpenoid related to lucidenic acids, the 20α-OH orientation was confirmed through ROESY correlations, which is critical for defining its three-dimensional structure and interaction with biological targets. mdpi.com

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking have emerged as powerful tools for elucidating the SAR of lucidenic acids. These methods provide insights into the potential binding modes and interactions of these compounds with their biological targets at a molecular level.

Molecular docking studies have been employed to investigate the anti-cancer potential of lucidenic acids. For example, docking models have shown that lucidenic acids can bind to the Mdm2 receptor, a key negative regulator of the p53 tumor suppressor. mdpi.comencyclopedia.pub The predicted hydrogen bonding interactions with amino acid residues such as Val93, Ile19, Gln24, Gln18, and His96 suggest a potential mechanism for their anti-cancer activity. mdpi.comencyclopedia.pub

Similarly, computational models have explored the interaction of lucidenic acids with targets relevant to viral infections. Molecular docking simulations revealed that lucidenic acid A has good binding stability to the human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2, through interactions with Gln96, Asn33, and Lys26. encyclopedia.pub This finding was supported by in vitro tests showing that lucidenic acid A inhibits hACE2 with an IC₅₀ of 2 μmol/mL. encyclopedia.pub Furthermore, docking studies have suggested that lucidenic acids A, B, C, and N can bind to matrix metalloproteinases, implying a potential role in inhibiting hepatitis B virus invasion. encyclopedia.pub

In the context of anti-cancer drug development, triterpenoids from Ganoderma lucidum have been screened for their ability to stabilize G-quadruplex DNA, a structure implicated in cancer cell proliferation. nih.gov Docking studies with AutoDock4 have been used to identify triterpenoids with high binding affinity and selectivity for the G-quadruplex, suggesting a novel mechanism for their anti-cancer effects. nih.gov

Analytical Methodologies for Quality Control and Research of Lucidenic Acid P

High-Performance Liquid Chromatography (HPLC) for Fingerprinting and Quantitative Profilinglcms.czpensoft.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids like Lucidenic acid P from Ganoderma extracts. mdpi.com It is widely used to generate chemical fingerprints and perform quantitative analysis. mdpi.comresearchgate.net A chemical fingerprint is a unique chromatographic pattern that represents the chemical composition of the extract. For Ganoderma, these fingerprints are primarily based on the profile of its triterpenoids, including a variety of lucidenic and ganoderic acids. researchgate.netresearchgate.net The separation is typically achieved using a reverse-phase C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and acidified water, and detection is often set around 243-256 nm, which are the characteristic absorption wavelengths for these types of compounds. mdpi.comjst.go.jp

Developing a reliable HPLC method requires the optimization of chromatographic conditions to achieve adequate separation of structurally similar compounds. pensoft.netmdpi.com Method validation is performed according to international guidelines to ensure the method is fit for its intended purpose. pensoft.net This process involves assessing several key parameters:

Linearity : Establishes the relationship between the concentration of an analyte and the analytical signal. For related triterpenoids, excellent linearity (correlation coefficients r² > 0.999) has been demonstrated over specific concentration ranges. nih.gov

Precision : Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is reported as the relative standard deviation (RSD) for intra-day and inter-day assays, with values typically below 3.7% for related compounds. jst.go.jpnih.gov

Accuracy : Assesses the closeness of the measured value to the true value, often determined through recovery studies. For similar triterpenoids, recoveries have been reported in the range of 95% to 103%. nih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For various Ganoderma triterpenoids, LODs have been reported in the range of 0.34 to 1.41 µg/mL. mdpi.comnih.gov

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOQ values for similar compounds range from 1.01 to 4.23 µg/mL. mdpi.comnih.gov

While specific validation data for this compound is not always detailed separately, the table below shows representative validation parameters for a closely related compound, Lucidenic acid A, which illustrates the performance of a typical validated HPLC method for this class of triterpenoids.

Table 1: Representative HPLC Method Validation Parameters for a Related Triterpenoid (B12794562) (Lucidenic Acid A)

Parameter Value Reference
Linearity (r²) 0.9999 nih.gov
Concentration Range 7.50–180.00 µg/mL nih.gov
LOD 0.34 µg/mL nih.gov
LOQ 1.01 µg/mL nih.gov
Intra-day Precision (RSD%) 0.81%–3.20% nih.gov
Inter-day Precision (RSD%) 0.40%–3.67% nih.gov

This data is for Lucidenic acid A and serves as an illustrative example.

HPLC fingerprinting is a powerful tool for chemotaxonomy, allowing for the differentiation of various Ganoderma species and even different strains of the same species. researchgate.net Research has shown that Ganoderma lucidum strains can be classified into distinct chemotypes based on their triterpenoid profiles. researchgate.net The two primary types are the "ganoderic acid type" (GA-type) and the "lucidenic acid type" (LA-type). researchgate.netpreprints.org Strains such as YK-02 and BCRC36090 are recognized as LA-types because their fruiting bodies predominantly produce C27 lucidenic acids, including this compound. researchgate.netpreprints.org In contrast, GA-type strains mainly produce C30 ganoderic acids. researchgate.net This distinction in the HPLC chromatogram serves as a reliable marker for strain identification and quality control of raw materials. researchgate.net

Untargeted and Targeted Metabolomics Approaches for Comprehensive Triterpenoid Profilingmdpi.comresearchgate.net

Metabolomics offers a holistic view of the small-molecule chemistry of an organism. frontiersin.orgnih.gov For Ganoderma research, both untargeted and targeted metabolomics are employed to study the complex mixture of triterpenoids. biorxiv.org

Targeted metabolomics focuses on the accurate measurement and quantification of a predefined set of specific metabolites, such as this compound. mdpi.combiorxiv.org This approach provides high sensitivity and specificity. It has been used to track the dynamic changes in the content of specific triterpenoids, including this compound, during different developmental stages (primordia, mature fruiting body) of G. lucidum. mdpi.com One study identified this compound as a key metabolite whose biosynthesis was significantly correlated with the expression of specific genes. mdpi.com

Mass Spectrometry-Based Techniques in Metabolite Identification and Quantificationmdpi.comms-editions.cl

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of metabolites. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it provides both the retention time from the LC and the mass-to-charge ratio (m/z) and fragmentation patterns from the MS, which together allow for confident compound identification. nih.gov

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, which is critical for determining the elemental formula of an unknown compound. mdpi.comfrontiersin.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing its product ions. This fragmentation pattern is unique to a molecule's structure and serves as a "mass spectral fingerprint." For this compound, specific mass fragments have been identified that confirm its structure. nih.gov

Table 2: Mass Spectrometry Data for the Identification of this compound

Parameter Value Ion Mode Reference
Molecular Formula C₂₉H₄₂O₈ N/A nih.gov
Precursor Ion [M-H]⁻ (m/z) 517.2799 Negative nih.gov
Key Fragment Ion [M-H-H₂O]⁻ (m/z) 499.2721 Negative nih.gov

Data obtained via LC-QTOF-MS analysis. nih.gov

These advanced MS techniques are central to metabolomics studies, enabling the identification of this compound within complex extracts and its subsequent quantification in targeted analyses. mdpi.comnih.gov

Future Perspectives and Research Trajectories for Lucidenic Acid P

In-depth Characterization of Pharmacokinetic Properties and Preclinical Bioavailability

A significant gap in the current understanding of lucidenic acids, including lucidenic acid P, is the near-complete absence of pharmacokinetic data. nih.govresearchgate.net The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to its development as a therapeutic agent. Future research must prioritize the in-depth characterization of these properties for this compound.

Presently, data from related Ganoderma triterpenoids, such as ganoderic acid A, suggest that bioavailability may be a challenge. For instance, a pharmacokinetic study in a rat model demonstrated that the oral bioavailability of ganoderic acid A was as low as 8.68% to 17.97%. nih.govscialert.net Given the structural similarities, it is plausible that this compound may also exhibit low oral bioavailability. researchgate.net Therefore, preclinical studies using animal models are essential to determine key pharmacokinetic parameters. The development of sensitive and selective analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be a prerequisite for accurately quantifying this compound in biological matrices like plasma. scialert.net

ParameterStatus for this compoundRequired Future ResearchReference from Related Compounds (Ganoderic Acid A)
Oral BioavailabilityUnknownIn vivo studies in animal models (e.g., rats, mice) to determine the percentage of orally administered dose that reaches systemic circulation.Reported as low as 8.68% - 17.97% in rats. nih.govscialert.net
Plasma Half-life (t½)UnknownTime-course analysis of plasma concentrations following intravenous and oral administration.~2.2-2.5 hours (oral) and ~0.4-0.6 hours (intravenous) in rats. scialert.net
Peak Plasma Concentration (Cmax)UnknownMeasurement of maximum concentration in plasma after oral administration.Dose-dependent values have been established. nih.gov
MetabolismUnknownIdentification of major metabolites in plasma, urine, and feces; characterization of metabolic pathways (e.g., role of cytochrome P450 enzymes).Metabolites of other ganoderic acids have been identified. nih.gov

Comprehensive Elucidation of Intracellular Signaling Networks and Direct Molecular Targets

While this compound has been shown to possess biological activity, such as potent inhibitory effects on the Epstein-Barr virus (EBV) early antigen induction, the underlying molecular mechanisms remain largely uncharacterized. nih.govresearchgate.net A comprehensive elucidation of the intracellular signaling networks modulated by this compound is a critical future research direction.

Studies on other lucidenic acids provide a roadmap for such investigations. For example, lucidenic acid B has been shown to suppress the invasion of hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govresearchgate.net Future studies should explore whether this compound engages similar or distinct pathways. Computational molecular docking models have suggested potential binding of lucidenic acids to targets like the Mdm2 receptor, an inhibitor of the p53 tumor suppressor. encyclopedia.pub Identifying the direct molecular binding partners of this compound through techniques like affinity chromatography, proteomics, and cellular thermal shift assays is paramount to understanding its function.

Research AreaCurrent Status for this compoundProposed Future Investigations
Direct Molecular TargetsUnidentified- Proteome-wide screening (e.g., pull-down assays with biotinylated this compound)
  • Cellular Thermal Shift Assay (CETSA)
  • Computational docking studies followed by in vitro validation.
  • Intracellular SignalingLargely unknown- Phospho-protein arrays to screen for affected kinases
  • Western blot analysis of key pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB)
  • Reporter gene assays for transcription factor activity (e.g., AP-1, NF-κB).
  • Known BioactivityInhibits EBV-EA induction nih.govElucidate the specific signaling cascade leading to the inhibition of EBV activation.

    Investigation of Potential Synergistic or Antagonistic Interactions with Other Phytochemicals from Ganoderma

    Future research should focus on combinatorial studies, pairing this compound with other major triterpenoids (e.g., ganoderic acid A, lucidenic acid A) or polysaccharide fractions. These investigations could reveal whether combinations lead to enhanced therapeutic effects or potential antagonism, providing a scientific basis for the formulation of standardized, multi-component Ganoderma extracts.

    Development of Standardized Analytical Reference Materials and Extraction Protocols

    The advancement of research on this compound is contingent upon the availability of high-purity analytical reference materials and standardized extraction protocols. The development of methods for the quality control of Ganoderma products has led to the inclusion of this compound as a marker compound in HPLC fingerprint profiles. researchgate.net This underscores its importance in distinguishing specific strains or types of G. lucidum.

    However, to ensure the accuracy and reproducibility of research findings, the development of a certified reference material (CRM) for this compound is a crucial next step. Furthermore, while traditional solvent extraction methods are used, there is a need to develop and optimize modern, efficient, and green extraction techniques, such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction, specifically for maximizing the yield of this compound. ulster.ac.uk Establishing validated and standardized protocols for both extraction and quantification is essential for consistent product quality and reliable scientific investigation. mdpi.comgoogle.com

    Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

    To achieve a holistic understanding of the biological effects of this compound, an integration of multi-omics data is necessary. To date, research has been limited, though related studies have employed metabolomics approaches to profile the triterpenoid (B12794562) content in G. lucidum. nih.gov A systems biology approach is needed to map the broader impact of this compound on cellular function.

    Future studies should employ a multi-pronged omics strategy. Transcriptomics (e.g., RNA-Seq) can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways following treatment with this compound. Integrating these datasets will provide a comprehensive view of the compound's mechanism of action, moving beyond a single-target or single-pathway focus to a network-level understanding of its biological role. researchgate.net

    Q & A

    Q. What are the primary pharmacological activities of Lucidenic acid P, and what experimental models support these findings?

    this compound exhibits anti-inflammatory and antiviral properties, as demonstrated in studies using in vitro assays. For anti-inflammatory activity, researchers often employ lipopolysaccharide (LPS)-induced cytokine production in monocytic THP-1 cells, measuring TNF-α suppression via p38 MAPK pathway modulation . Antiviral effects are tested using viral replication inhibition assays, such as Epstein-Barr virus (EBV) early antigen (EA) activation models, common in triterpenoid research . These models are validated through dose-dependent responses and comparison with positive controls like acyclovir .

    Q. What extraction and purification methods are recommended for isolating this compound from Ganoderma species?

    Ethanol or methanol extraction followed by semi-preparative reverse-phase HPLC is standard. Column chromatography (silica gel or Sephadex LH-20) is used for preliminary fractionation, with structural confirmation via 1H^1H NMR and mass spectrometry . Critical steps include solvent optimization (e.g., ethanol concentration) and purity validation using UV spectroscopy or HPLC-UV .

    Q. How does this compound differ structurally from other lucidenic acids, and how might this influence bioactivity?

    this compound (C27H40O7, MW 476.6) shares a triterpenoid backbone with analogs like Lucidenic acid C (C27H40O7) but differs in side-chain hydroxylation and methylation patterns. These structural variations may alter membrane permeability or target binding, as seen in comparative studies where Lucidenic acid C inhibits MMP-9 activity more potently than this compound . Computational modeling (e.g., molecular docking) is recommended to explore structure-activity relationships .

    Advanced Research Questions

    Q. What mechanisms underlie the dual anti-inflammatory and antiviral effects of this compound, and how can researchers disentangle these pathways?

    this compound likely modulates overlapping signaling pathways, such as MAPK (p38/JNK) and NF-κB. To differentiate mechanisms, use pathway-specific inhibitors (e.g., SB203580 for p38) in cytokine/viral load assays . Transcriptomic profiling (RNA-seq) of treated cells can identify distinct gene networks affected by each activity . For example, antiviral activity may correlate with interferon-stimulated gene upregulation, while anti-inflammatory effects may involve COX-2 suppression .

    Q. How should researchers address contradictions in reported EC50 values for this compound’s antiviral activity across studies?

    Discrepancies may arise from variations in cell lines (e.g., HepG2 vs. THP-1), viral strains, or assay endpoints (e.g., plaque reduction vs. qPCR). Standardize protocols using reference compounds (e.g., Lucidenic acid D2 as a positive control for EBV inhibition) and report detailed methods, including cell passage numbers and viral titers . Meta-analyses of published EC50 data, adjusted for experimental variables, can clarify potency ranges .

    Q. What experimental design considerations are critical for evaluating the therapeutic index of this compound in cancer models?

    Dose-response studies should compare cytotoxicity (MTT assay) and therapeutic effects (e.g., apoptosis via caspase-3 activation) across multiple cell lines. Use isobologram analysis to differentiate selective toxicity from nonspecific cell death . For in vivo models, consider pharmacokinetic parameters (e.g., bioavailability via oral administration) and employ orthotopic xenografts to mimic tumor microenvironments .

    Q. How can researchers optimize this compound’s bioavailability for preclinical testing?

    Formulation strategies include nanoencapsulation (e.g., liposomes) to enhance aqueous solubility or prodrug synthesis (e.g., esterification). Pharmacokinetic studies in rodents should measure plasma half-life and tissue distribution using LC-MS/MS. Comparative studies with methylated derivatives (e.g., Methyl lucidenate E2) may identify analogs with improved stability .

    Methodological Guidance

    Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

    Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50 values. For multiplex assays (e.g., cytokine panels), apply false discovery rate (FDR) correction to minimize Type I errors. Include replicate experiments (n ≥ 3) and report variability as SEM .

    Q. How can researchers ensure reproducibility in this compound studies?

    Adopt the following practices:

    • Material sourcing : Use authenticated Ganoderma strains (e.g., ATCC-certified mycelia) and disclose extraction solvents .
    • Data transparency : Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
    • Protocol validation : Cross-validate findings with orthogonal assays (e.g., Western blot for caspase activation alongside flow cytometry) .

    Q. What ethical and safety guidelines apply to this compound research involving animal models?

    Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and power analysis. For antiviral work, adhere to biosafety level 2 (BSL-2) protocols when handling infectious agents . Obtain institutional review board (IRB) approval for studies involving human primary cells .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.